molecular formula C6H5N3O B2690921 [1,2,4]Triazolo[1,5-a]pyridin-8-ol CAS No. 86467-41-6

[1,2,4]Triazolo[1,5-a]pyridin-8-ol

Cat. No.: B2690921
CAS No.: 86467-41-6
M. Wt: 135.126
InChI Key: NHGGFXCWPNQTLS-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-8-ol is a nitrogen-containing heterocyclic compound. It is part of the broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a triazole ring fused to a pyridine ring, with a hydroxyl group at the 8th position .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridin-8-ol involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyridines, which can have different functional groups attached, enhancing their biological activity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyridin-8-ol is unique due to its specific biological activities and the presence of a hydroxyl group at the 8th position, which can be further functionalized for various applications .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-2-1-3-9-6(5)7-4-8-9/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGGFXCWPNQTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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